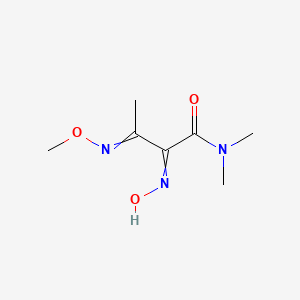
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide
Übersicht
Beschreibung
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is a chemical compound with a unique structure that includes both hydroxyimino and methoxyimino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylbutyramide with hydroxylamine and methoxyamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide involves its interaction with specific molecular targets. The hydroxyimino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylformamide
- N,N-dimethylacetamide
- N,N-dimethylbutyramide
Uniqueness
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is unique due to the presence of both hydroxyimino and methoxyimino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity.
Eigenschaften
Molekularformel |
C7H13N3O3 |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(9-13-4)6(8-12)7(11)10(2)3/h12H,1-4H3 |
InChI-Schlüssel |
YHZBJNXFYPODJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC)C(=NO)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
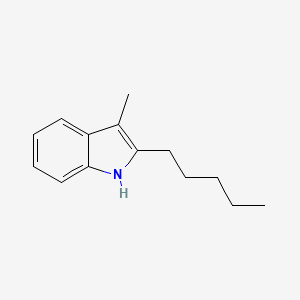
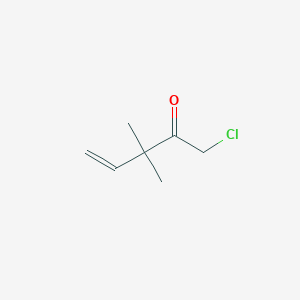
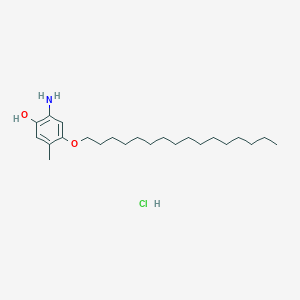

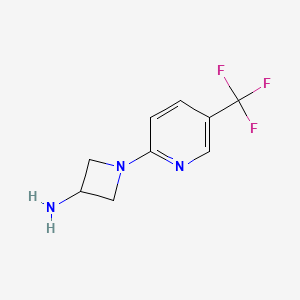

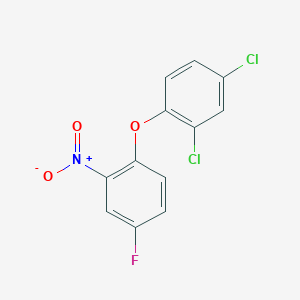

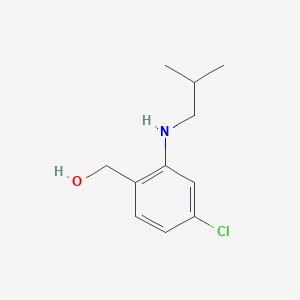
![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)
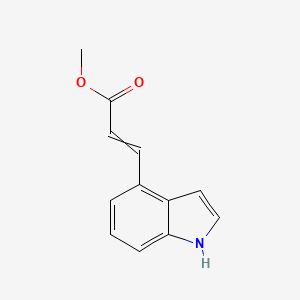
![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)
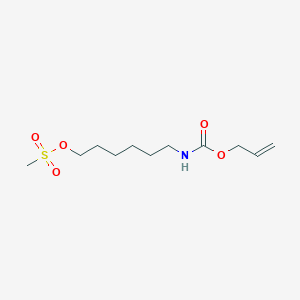
![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)
